Piroctone

説明

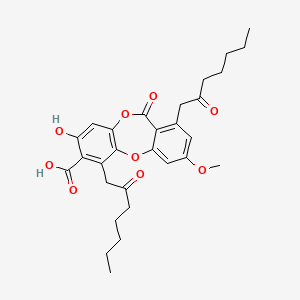

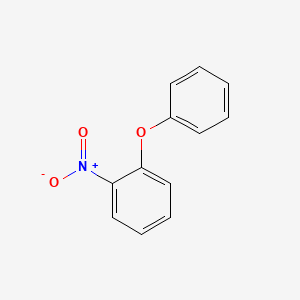

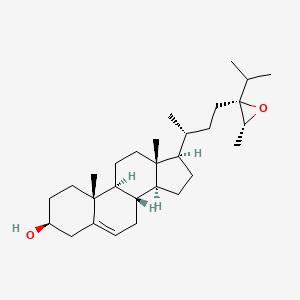

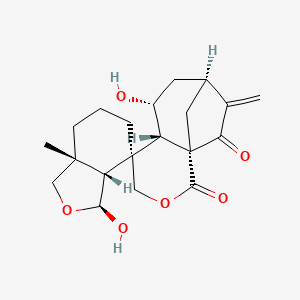

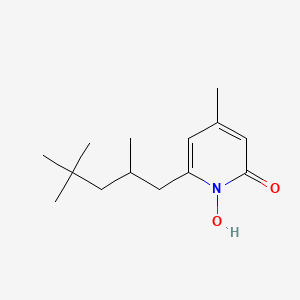

Piroctone is a cyclic hydroxamic acid that consists of 1-hydroxypyridin-2-one bearing methyl and 2,4,4-trimethylpentyl substtituents at positions 4 and 6 respectively. It has a role as an antiseborrheic. It is a cyclic hydroxamic acid, a pyridone and a hydroxypyridone antifungal drug.

科学的研究の応用

Conceptual Framework in Understanding Sepsis

Piroctone's conceptual framework is utilized in understanding and categorizing sepsis, particularly in infants and children. The PIRO model (predisposition, infection, response, organ dysfunction) aims to provide a detailed analysis of each component part of the septic process, contributing to improved therapeutic interventions and a deeper understanding of the development of sepsis (Opal, 2005).

Understanding Problematic Internet Use (PIU)

Studies have utilized the PIRO model to investigate and understand the phenomenon of Problematic Internet Use (PIU) among US adolescents and college students. However, the research in this area has been hampered by methodological inconsistencies, emphasizing the need for future studies adhering to recognized quality guidelines (Moreno et al., 2011).

Central Nervous System Acting Agents

Research has explored the conversion of piroxicam, a molecule similar to piroctone, into Central Nervous System (CNS) acting agents, such as depressants. This study delved into the potential of piroxicam metabolites to be converted into various CNS acting depressants, thereby influencing CNS activities through various receptors (Saganuwan, 2017).

Energy Storage and Battery Technology

In the context of energy storage and battery technology, research has focused on potassium-ion batteries (PIBs), where piroctone analogs like PIRO (Potassium Ion-based Research Opportunities) are considered. The research aims to overcome essential issues in potassium-ion battery research by proposing strategies and understanding the drawbacks of each component, crucial for the exploration of suitable electrode materials/electrolytes and the establishment of electrode/cell assembly technologies (Zhang, Liu, & Guo, 2019).

Land Use and Management on Soil Phosphorus

The Hedley sequential-phosphorus (P)-fractionation method, related to piroctone's research field, has been employed to study the effects of land-use and management systems on soil phosphorus in various countries. The data obtained offers insights into how vegetation types, covers, and the duration of soil-management studies substantially affect all phosphorus fractions, with pronounced impacts on the labile and moderately labile phosphorus (Negassa & Leinweber, 2009).

特性

CAS番号 |

50650-76-5 |

|---|---|

製品名 |

Piroctone |

分子式 |

C14H23NO2 |

分子量 |

237.34 g/mol |

IUPAC名 |

1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one |

InChI |

InChI=1S/C14H23NO2/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5/h6,8,11,17H,7,9H2,1-5H3 |

InChIキー |

OIQJEQLSYJSNDS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O |

正規SMILES |

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O |

melting_point |

108.0 °C |

その他のCAS番号 |

50650-76-5 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。